molecular formula C9H14BrN3 B3059389 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine CAS No. 99516-14-0

3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine

Cat. No.: B3059389
CAS No.: 99516-14-0
M. Wt: 244.13 g/mol
InChI Key: VBBOTJMWCFIKMP-UHFFFAOYSA-N
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Description

3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a bromine atom at the third position and a dimethylaminoethylamino group at the second position on a pyridine ring. Its molecular formula is C10H16BrN3, and it is often used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine typically involves the bromination of 2-[(2-dimethylaminoethyl)amino]-pyridine. This can be achieved through various methods, including:

    Direct Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Substitution Reactions: Starting from 2-chloropyridine, followed by substitution with a dimethylaminoethylamine group and subsequent bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed:

  • Substituted pyridines
  • Coupled aromatic compounds
  • Oxidized or reduced derivatives

Scientific Research Applications

Chemistry: 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It can serve as a probe in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dimethylaminoethylamino group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse effects.

Comparison with Similar Compounds

  • 2-Bromo-3-[(2-dimethylaminoethyl)amino]-pyridine
  • 3-Chloro-2-[(2-dimethylaminoethyl)amino]-pyridine
  • 3-Bromo-2-[(2-methylaminoethyl)amino]-pyridine

Uniqueness: 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine is unique due to the specific positioning of the bromine atom and the dimethylaminoethylamino group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

N-(3-bromopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c1-13(2)7-6-12-9-8(10)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBOTJMWCFIKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572496
Record name N~2~-(3-Bromopyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99516-14-0
Record name N~2~-(3-Bromopyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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